2-Bromo-6-chloroaniline hydrochloride
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Overview
Description
2-Bromo-6-chloroaniline hydrochloride is an organic compound with the molecular formula C6H5BrClN·HCl. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloroaniline hydrochloride typically involves a multi-step process:
Nitration: The starting material, such as 2-chloroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group, forming 2-chloroaniline.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloroaniline hydrochloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, and various nucleophiles (e.g., amines, thiols) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted anilines.
Nucleophilic Substitution: Products include substituted anilines with different functional groups.
Oxidation and Reduction: Products include nitroso, nitro, and amine derivatives.
Scientific Research Applications
2-Bromo-6-chloroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Chloroaniline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromoaniline: Lacks the chlorine atom, leading to different substitution patterns and applications.
Uniqueness
2-Bromo-6-chloroaniline hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and research applications where specific substitution patterns are required.
Properties
IUPAC Name |
2-bromo-6-chloroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSJIRHOOGZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225136-71-8 |
Source
|
Record name | 2-bromo-6-chloroaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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